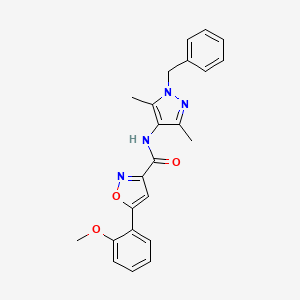
3-cyclopentyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)propanamide
Descripción general
Descripción
3-cyclopentyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)propanamide, also known as CP-945,598, is a compound belonging to the class of CB1 cannabinoid receptor antagonists. It was first synthesized by Pfizer researchers in the early 2000s and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
3-cyclopentyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)propanamide works by blocking the activity of the CB1 cannabinoid receptor, which is involved in the regulation of appetite, pain, and addiction. By blocking the CB1 receptor, 3-cyclopentyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)propanamide can reduce the activity of the endocannabinoid system, which is believed to play a role in these processes.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to reducing food intake and body weight, it has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and opioids. It has also been shown to reduce pain sensitivity in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-cyclopentyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)propanamide in lab experiments is that it is a highly selective CB1 receptor antagonist, meaning that it does not interact with other receptors in the body. This makes it a useful tool for studying the specific role of the CB1 receptor in various physiological processes. However, one limitation of using 3-cyclopentyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)propanamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 3-cyclopentyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)propanamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use in the treatment of addiction to drugs such as cocaine and opioids. Additionally, further research is needed to understand the long-term effects of CB1 receptor antagonism on physiological processes such as appetite regulation and pain sensitivity.
Aplicaciones Científicas De Investigación
3-cyclopentyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)propanamide has been studied for its potential therapeutic applications in a variety of medical conditions, including obesity, addiction, and pain management. In preclinical studies, 3-cyclopentyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)propanamide has been shown to reduce food intake and body weight in animal models of obesity. It has also been studied for its potential use in treating addiction to drugs such as cocaine and opioids.
Propiedades
IUPAC Name |
3-cyclopentyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-17(15-9-3-2-4-10-15)22-18(19-13)20-16(21)12-11-14-7-5-6-8-14/h2-4,9-10,14H,5-8,11-12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVLCITUIUXTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4841420.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4841424.png)
![N-(2-{[(3,4-dichlorophenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4841433.png)
![methyl 2-{[2-cyano-3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4841434.png)
![[4-(2-phenoxyethyl)-1-(2,4,6-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4841447.png)
![6-[5-(2-chlorophenyl)-2-furyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4841456.png)
![1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine](/img/structure/B4841465.png)
![N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4841468.png)
![N-(4-chlorophenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4841481.png)

![1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide](/img/structure/B4841484.png)
![methyl 4-methyl-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B4841497.png)
![1-[2-(4-nitrophenoxy)propanoyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4841511.png)